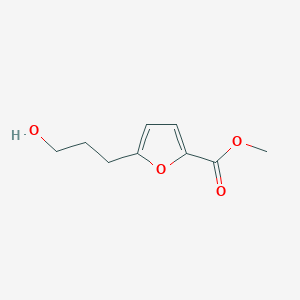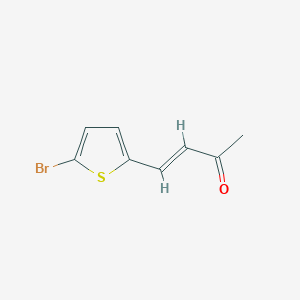![molecular formula C5H5NO2 B13583370 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of diazoalkanes with activated isoxazole double bonds, leading to the formation of the bicyclic ring system . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers a practical and efficient route to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require careful control of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to its potential use in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-3-azabicyclo[3.1.0]hexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Azabicyclo[3.1.0]hex-2-ene: Similar bicyclic structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
2-Oxa-3-azabicyclo[310]hex-3-ene-4-carbaldehyde is unique due to its combination of a bicyclic ring system with an aldehyde functional group
Eigenschaften
Molekularformel |
C5H5NO2 |
|---|---|
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde |
InChI |
InChI=1S/C5H5NO2/c7-2-4-3-1-5(3)8-6-4/h2-3,5H,1H2 |
InChI-Schlüssel |
MMPFFVXFFMZBFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1ON=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


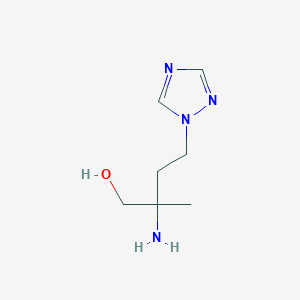
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)



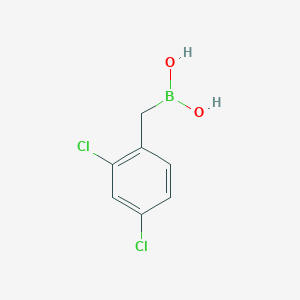
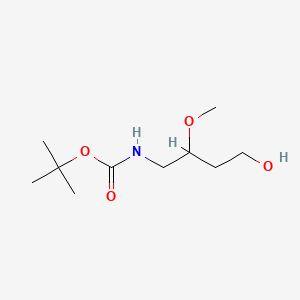
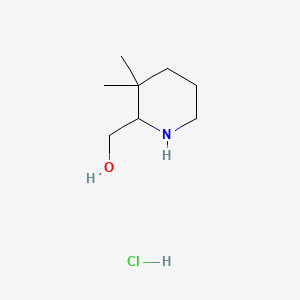
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
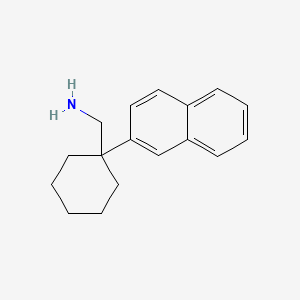
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
